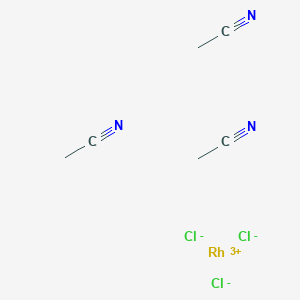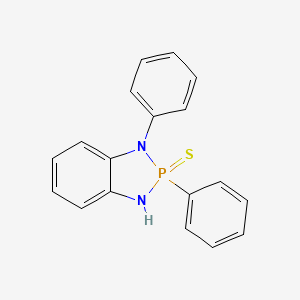
Tris(acetonitrile)trichlororhodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(acetonitrile)trichlororhodium is a coordination compound with the chemical formula C_6H_9Cl_3N_3Rh . This compound features a rhodium center coordinated to three acetonitrile ligands and three chloride ions. It is of significant interest in the field of coordination chemistry due to its unique structural and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(acetonitrile)trichlororhodium can be synthesized through the reaction of rhodium trichloride with acetonitrile. The reaction typically involves dissolving rhodium trichloride in acetonitrile and allowing the mixture to react under controlled conditions. The product is then isolated and purified .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(acetonitrile)trichlororhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The acetonitrile ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange reactions often involve other nitriles, phosphines, or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(IV) species, while substitution reactions can produce a variety of rhodium complexes with different ligands .
Applications De Recherche Scientifique
Tris(acetonitrile)trichlororhodium has several applications in scientific research, including:
Mécanisme D'action
The mechanism by which tris(acetonitrile)trichlororhodium exerts its effects involves its ability to coordinate with various ligands. The rhodium center can undergo oxidation and reduction, facilitating electron transfer reactions. This makes it an effective catalyst in many chemical processes. The molecular targets and pathways involved depend on the specific reaction and ligands present .
Comparaison Avec Des Composés Similaires
Tris(acetonitrile)tricarbonylchromium(0): This compound features a chromium center coordinated to three acetonitrile ligands and three carbonyl groups.
Tris(acetylacetonate)rhodium(III): Another rhodium complex with acetylacetonate ligands instead of acetonitrile.
Uniqueness: Tris(acetonitrile)trichlororhodium is unique due to its specific coordination environment and the presence of acetonitrile ligands. This gives it distinct chemical properties and reactivity compared to other rhodium complexes. Its ability to undergo various chemical reactions and serve as a versatile catalyst highlights its importance in both research and industrial applications .
Propriétés
Numéro CAS |
58166-91-9 |
|---|---|
Formule moléculaire |
C6H9Cl3N3Rh |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
acetonitrile;rhodium(3+);trichloride |
InChI |
InChI=1S/3C2H3N.3ClH.Rh/c3*1-2-3;;;;/h3*1H3;3*1H;/q;;;;;;+3/p-3 |
Clé InChI |
VNJKISJBEXQYEV-UHFFFAOYSA-K |
SMILES canonique |
CC#N.CC#N.CC#N.[Cl-].[Cl-].[Cl-].[Rh+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanimidamide, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B14168357.png)


![Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)-](/img/structure/B14168370.png)

![Methyl benzo[c]phenanthrene-5-carboxylate](/img/structure/B14168375.png)
![4,5-Dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole](/img/structure/B14168376.png)
![[2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine](/img/structure/B14168380.png)


![2-amino-1-(4-hydroxyphenyl)-N-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14168401.png)
![N~2~,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B14168402.png)
![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea]](/img/structure/B14168405.png)

